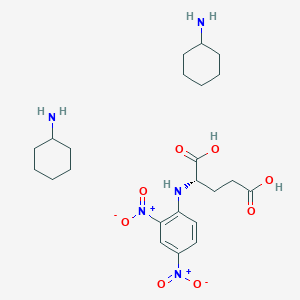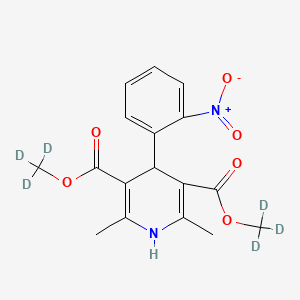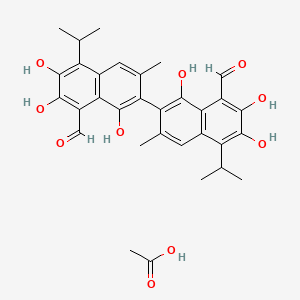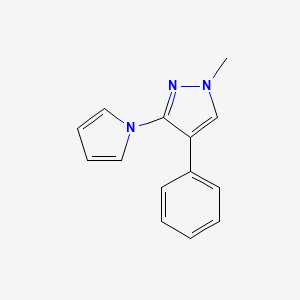
DNP-L-glutamic acid bis(cyclohexylammonium) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DNP-L-glutamic acid bis(cyclohexylammonium) salt is a chemical compound with the molecular formula C17H24N4O8. It is a derivative of L-glutamic acid, a naturally occurring amino acid, and is often used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DNP-L-glutamic acid bis(cyclohexylammonium) salt typically involves the reaction of L-glutamic acid with 2,4-dinitrophenylhydrazine (DNP) under controlled conditions. The reaction is carried out in the presence of cyclohexylamine, which acts as a base and facilitates the formation of the bis(cyclohexylammonium) salt. The reaction conditions usually include a solvent such as ethanol or methanol, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
DNP-L-glutamic acid bis(cyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitrophenyl derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
DNP-L-glutamic acid bis(cyclohexylammonium) salt is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving amino acid metabolism and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of DNP-L-glutamic acid bis(cyclohexylammonium) salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved include amino acid metabolism and signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl-L-glutamic acid bis(cyclohexylammonium) salt: A fluorescent compound used in similar applications.
N-2,4-DNP-L-glutamic acid di(monocyclohexylammonium) salt: Another derivative with comparable properties.
Uniqueness
DNP-L-glutamic acid bis(cyclohexylammonium) salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
102783-75-5 |
|---|---|
Formule moléculaire |
C17H24N4O8 |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
cyclohexanamine;(2S)-2-(2,4-dinitroanilino)pentanedioic acid |
InChI |
InChI=1S/C11H11N3O8.C6H13N/c15-10(16)4-3-8(11(17)18)12-7-2-1-6(13(19)20)5-9(7)14(21)22;7-6-4-2-1-3-5-6/h1-2,5,8,12H,3-4H2,(H,15,16)(H,17,18);6H,1-5,7H2/t8-;/m0./s1 |
Clé InChI |
XDPVMXDJGLZDMI-QRPNPIFTSA-N |
SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O |
SMILES isomérique |
C1CCC(CC1)N.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
C1CCC(CC1)N.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(S*,R*)-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester](/img/structure/B1139268.png)


